![molecular formula C24H22Cl2N4 B14371989 N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine CAS No. 91919-75-4](/img/structure/B14371989.png)
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes both acridine and bis(2-chloroethyl)amine moieties. These structural features contribute to its biological activity, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with acridin-9-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized acridine derivatives, while reduction could produce reduced amine compounds.
科学的研究の応用
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cell division.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine involves its interaction with cellular components. The bis(2-chloroethyl)amine moiety is known to form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This action is particularly significant in cancer cells, where rapid cell division is a hallmark . The acridine moiety may also intercalate into DNA, further inhibiting its function.
類似化合物との比較
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used as an anticancer agent.
Melphalan: Similar in structure and function, used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine is unique due to its dual functional groups, which provide a combination of DNA intercalation and alkylation. This dual action enhances its effectiveness as an anticancer agent compared to compounds with a single mode of action .
特性
CAS番号 |
91919-75-4 |
|---|---|
分子式 |
C24H22Cl2N4 |
分子量 |
437.4 g/mol |
IUPAC名 |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine |
InChI |
InChI=1S/C24H22Cl2N4/c25-13-15-30(16-14-26)19-11-9-18(10-12-19)17-27-29-24-20-5-1-3-7-22(20)28-23-8-4-2-6-21(23)24/h1-12,17H,13-16H2,(H,28,29) |
InChIキー |
NXXFROXVVCEZGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN=CC4=CC=C(C=C4)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
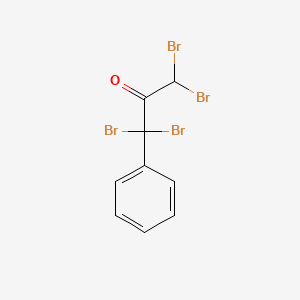

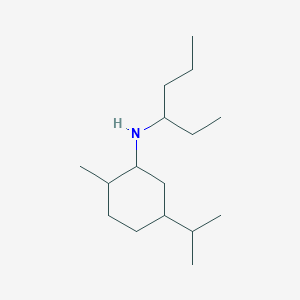
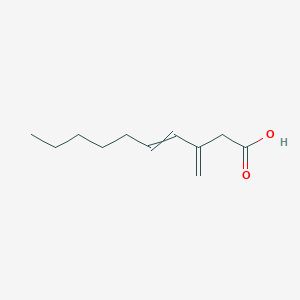
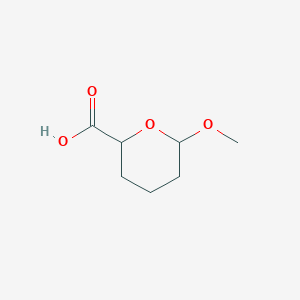
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)

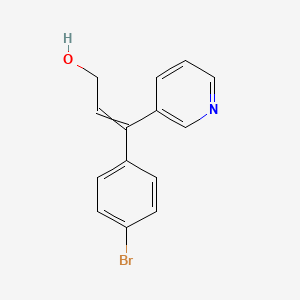
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)

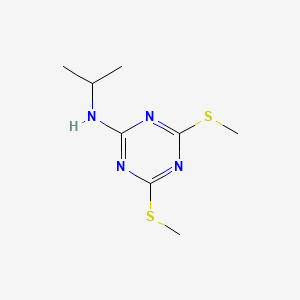
![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)
